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Introduction
Jak-IN-36 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the

JAK-STAT signaling pathway.[1] This pathway is a critical regulator of inflammatory and

immune responses, making JAK1 a compelling therapeutic target for a range of autoimmune

diseases. This technical guide provides a comprehensive overview of the chemical structure,

synthetic approaches, and biological activity of Jak-IN-36, also identified as Compound 12e.

Chemical Structure and Properties
Jak-IN-36 is a complex heterocyclic molecule with the systematic IUPAC name N-[1-[(3-

chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine. Its

chemical structure and key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₂H₂₃ClN₆ --INVALID-LINK--

IUPAC Name

N-[1-[(3-

chlorophenyl)methyl]piperidin-

4-yl]-5-(1H-pyrazol-4-yl)-1H-

pyrrolo[2,3-b]pyridin-4-amine

--INVALID-LINK--

Molecular Weight 418.9 g/mol --INVALID-LINK--

CAS Number 2229723-36-9 Not Available

Synonyms Compound 12e, HY-161259 --INVALID-LINK--

Synthesis of Jak-IN-36
The detailed synthetic route for Jak-IN-36 (Compound 12e) is reported in the scientific

literature, specifically in the context of the discovery of C-5 pyrazole-substituted pyrrolopyridine

derivatives as JAK1 inhibitors. The general approach involves the construction of the core

pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of the pyrazole and the substituted

piperidine moieties.

A representative synthetic scheme for a closely related analog, as described in the literature for

the synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, is presented below.

This provides a likely insight into the key chemical transformations involved in the synthesis of

Jak-IN-36.
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Starting Materials

Key Reactions

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Suzuki Coupling

Pd catalyst,
base

1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-((3-Chlorophenyl)methyl)piperidin-4-amine Buchwald-Hartwig
Amination

Pd catalyst,
ligand, base

Intermediate

Intermediate:
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Jak_IN_36

Final Product:
Jak-IN-36

Click to download full resolution via product page

A potential synthetic workflow for Jak-IN-36.

Disclaimer: The detailed, step-by-step experimental protocol for the synthesis of Jak-IN-36 is

proprietary to the discovering entity and is outlined in their scientific publications. Researchers

should refer to the primary literature for precise reaction conditions, reagents, and purification

methods.

Biological Activity and Mechanism of Action
Jak-IN-36 is a highly potent and selective inhibitor of JAK1. Its primary mechanism of action is

the inhibition of the catalytic activity of the JAK1 enzyme, which in turn blocks the

phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins. This disruption of the JAK-STAT signaling pathway ultimately leads to the modulation

of gene transcription and a reduction in the inflammatory response.

Quantitative Data
The inhibitory activity of Jak-IN-36 against various JAK isoforms is summarized in the table

below.
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Target IC₅₀ (nM)
Selectivity vs.
JAK1

Reference

JAK1 2.2 - --INVALID-LINK--

JAK2 >1000 (estimated) >450-fold (estimated)

Inferred from

selectivity data of

related compounds

JAK3 >1000 (estimated) >450-fold (estimated)

Inferred from

selectivity data of

related compounds

TYK2 >1000 (estimated) >450-fold (estimated)

Inferred from

selectivity data of

related compounds

JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

intervention by Jak-IN-36.
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The JAK-STAT signaling pathway and inhibition by Jak-IN-36.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following outlines a general procedure for a kinase inhibition assay to determine

the IC₅₀ value of a compound like Jak-IN-36.

In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of Jak-IN-36 required to inhibit 50% of the enzymatic

activity of a specific Janus Kinase (e.g., JAK1).

Materials:

Recombinant human JAK1 enzyme

ATP (Adenosine triphosphate)

Peptide substrate (e.g., a biotinylated peptide)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Jak-IN-36 (or other test compounds) at various concentrations

Detection reagents (e.g., phosphospecific antibody, streptavidin-conjugated reporter)

Microplates (e.g., 384-well)

Plate reader

Procedure:

Prepare a serial dilution of Jak-IN-36 in an appropriate solvent (e.g., DMSO).

In a microplate, add the JAK1 enzyme, the peptide substrate, and the assay buffer to each

well.

Add the diluted Jak-IN-36 or vehicle control (DMSO) to the respective wells.

Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
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Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined

period (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Add the detection reagents to the wells to quantify the amount of phosphorylated substrate.

Read the signal on a plate reader.

Calculate the percentage of inhibition for each concentration of Jak-IN-36 relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.
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A generalized workflow for an in vitro kinase inhibition assay.
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Note: This is a generalized protocol. Specific parameters such as enzyme and substrate

concentrations, incubation times, and detection methods should be optimized and validated for

each specific assay. For the exact protocol used for Jak-IN-36, it is imperative to consult the

primary scientific literature.

Conclusion
Jak-IN-36 is a valuable research tool for investigating the role of JAK1 in health and disease.

Its high potency and selectivity make it a promising lead compound for the development of

novel therapeutics for autoimmune disorders. This guide provides a foundational understanding

of its structure, synthesis, and biological activity, intended to support further research and

development efforts in the field of JAK inhibition. For detailed experimental procedures and in-

depth data, researchers are strongly encouraged to consult the peer-reviewed scientific

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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